

# UPLC-MS/MS method for Isorhamnetin 3-gentiobioside quantification

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## Compound of Interest

Compound Name: *Isorhamnetin 3-gentiobioside*

Cat. No.: *B15592804*

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An Application Note and Protocol for the Quantification of **Isorhamnetin 3-gentiobioside** using UPLC-MS/MS

## Application Note

### Introduction

**Isorhamnetin 3-gentiobioside** is a flavonoid glycoside found in various plants, including soybeans.<sup>[1]</sup> As a member of the flavonoid family, it is studied for its potential health benefits. Accurate quantification of this compound in different matrices is crucial for researchers in pharmacology, natural product chemistry, and drug development. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of **Isorhamnetin 3-gentiobioside**. The method is suitable for pharmacokinetic studies and the analysis of plant extracts.

### Method Summary

This method utilizes a UPLC system for rapid and efficient separation of **Isorhamnetin 3-gentiobioside** from complex matrices. A C18 column is used with a gradient elution of acetonitrile and water containing 0.1% formic acid. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source. This approach offers high selectivity and sensitivity, making it ideal for trace-level analysis.

## Experimental Protocols

### 1. Sample Preparation: Plant Material (e.g., Soybean Leaves)

- Grinding: Dry the plant material at 40°C until a constant weight is achieved. Grind the dried material into a fine powder using a mortar and pestle or a mechanical grinder.
- Extraction:
  - Weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.
  - Add 20 mL of 80% methanol.
  - Vortex for 1 minute to ensure thorough mixing.
  - Sonicate for 30 minutes in a water bath at room temperature.
  - Centrifuge at 4000 rpm for 10 minutes.
  - Collect the supernatant.
  - Repeat the extraction process on the pellet with another 20 mL of 80% methanol to ensure complete extraction.
  - Combine the supernatants.
- Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into a clean vial for UPLC-MS/MS analysis.

### 2. Sample Preparation: Rat Plasma

- Protein Precipitation:
  - Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
  - Add 300 µL of acetonitrile containing the internal standard (e.g., Rutin at 100 ng/mL).
  - Vortex for 2 minutes to precipitate proteins.

- Centrifugation: Centrifuge the mixture at 13,000 rpm for 15 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant to a new tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial.

### 3. UPLC-MS/MS Method

- Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
- UPLC Conditions:
  - Column: Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm
  - Mobile Phase A: 0.1% Formic Acid in Water
  - Mobile Phase B: Acetonitrile
  - Flow Rate: 0.4 mL/min
  - Injection Volume: 1 µL
  - Column Temperature: 30°C
  - Gradient Elution:

Time (min)	%A	%B
0.0	95	5
4.0	30	70
4.5	5	95
5.5	5	95
5.6	95	5

| 8.0 | 95 | 5 |

- Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.0 kV
- Source Temperature: 150°C
- Desolvation Temperature: 550°C
- Desolvation Gas Flow: 1000 L/h
- Cone Gas Flow: 50 L/h
- MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Isorhamnetin 3-gentiobioside	641.17	479.12	45	20
Isorhamnetin 3-gentiobioside	641.17	317.07	45	35

| Rutin (Internal Standard) | 611.16 | 303.05 | 50 | 40 |

Data Presentation

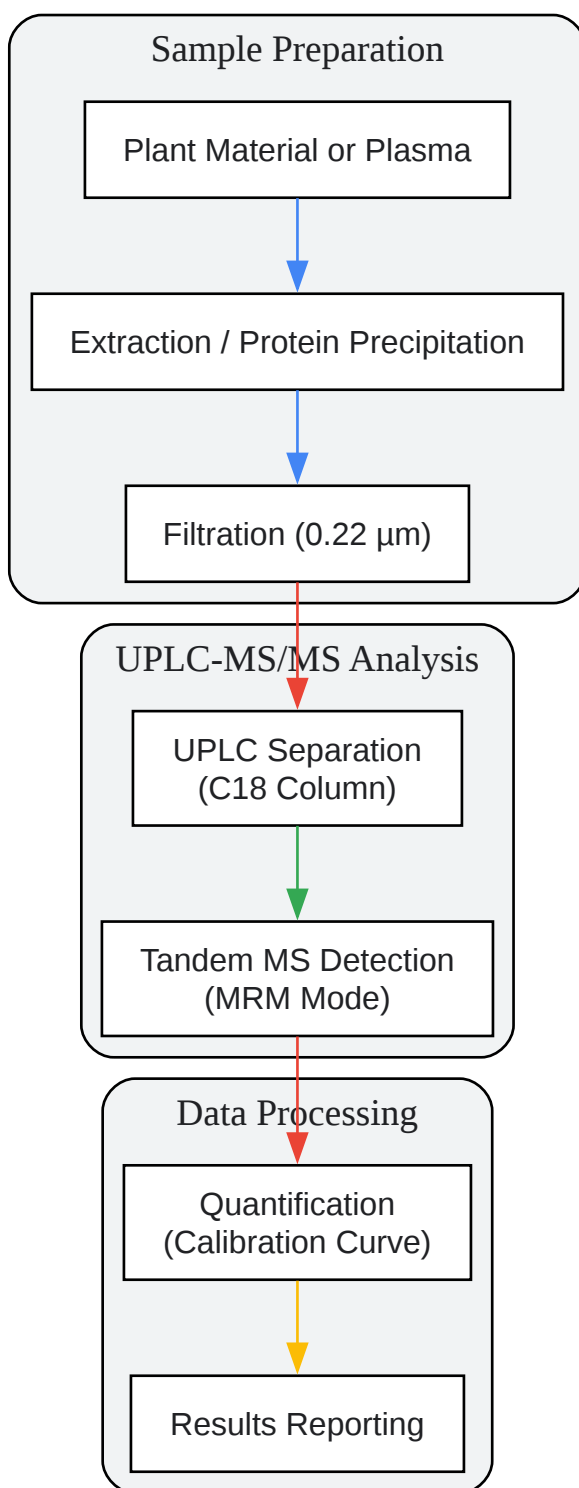
Table 1: Method Validation Parameters

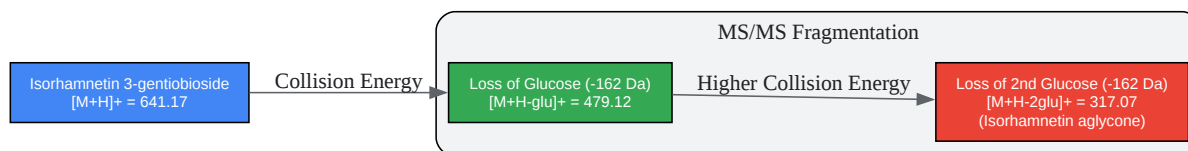
Parameter	Result
Linearity Range (ng/mL)	5 - 2000
Correlation Coefficient (r²)	> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL)	5
Accuracy (%)	92.5 - 108.3
Precision (%RSD)	< 15%
Recovery (%)	85.2 - 96.1
Matrix Effect (%)	91.4 - 103.7

Table 2: Accuracy and Precision of Quality Control Samples

QC Level	Spiked Concentration (ng/mL)	Measured Concentration (mean ± SD, n=6)	Accuracy (%)	Precision (%RSD)
Low	15	14.8 ± 1.9	98.7	12.8
Medium	150	156.2 ± 10.5	104.1	6.7
High	1500	1458.9 ± 121.3	97.3	8.3

Visualizations





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## References

- 1. Comprehensive characterization of flavonoid derivatives in young leaves of core-collected soybean (Glycine max L.) cultivars based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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